N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide
Description
The compound N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide features a complex tricyclic scaffold integrating sulfur (3,12-dithia) and nitrogen (5,10-diaza) heteroatoms, fused with a chromene carboxamide moiety. Syntheses of related compounds often employ intramolecular cyclization or metal-free coupling strategies, though challenges in regioselectivity and stability persist .
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O3S2/c1-9-20-11-6-7-12-17(16(11)26-9)27-19(21-12)22-18(24)15-8-13(23)10-4-2-3-5-14(10)25-15/h2-8H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGSJOJEENUOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include heterocyclic precursors and chromene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons are drawn with three classes of compounds (Table 1):
Tetracyclic Dicarboximide Derivatives
The attempted synthesis of 2-oxo-N-phenyltetracyclo[7.2.1.0²,⁶.0⁵,¹¹]dodecane-9,10-dicarboximide () shares a fused polycyclic core but differs in:
- Heteroatom composition : Lacks sulfur, relying on oxygen and nitrogen.
- Substituents : Phenyl and dicarboximide groups vs. the target’s chromene carboxamide.
- Synthesis : Intramolecular α-ketocarbene insertion into unactivated C–H bonds, a method prone to side reactions, contrasting with milder coupling approaches for chromene derivatives .
Dithia-Azatetracyclo Derivatives
Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one () exhibit:
- Structural similarity : Sulfur and nitrogen heteroatoms in a fused system.
- Substituent effects : Methoxy/hydroxyphenyl groups enhance solubility but reduce metabolic stability compared to the target’s methyl group .
- Spectral data : IR and NMR confirm rigid conformations, suggesting the target may exhibit similar π-π stacking interactions .
Hexaazatricyclo Derivatives
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene () diverges in:
- Heteroatom density : Six nitrogen atoms vs. the target’s two nitrogen and two sulfur atoms.
- Crystallography : X-ray data (R = 0.041) reveal planar aromaticity and C–H···N packing, whereas sulfur in the target may introduce torsional strain or S···S interactions .
- Stability : Higher nitrogen content correlates with increased thermal stability but reduced solubility .
Notes
- Synthesis routes for analogs often face challenges in regioselectivity and stability, necessitating tailored conditions.
- Crystallographic tools like SHELXL remain critical for resolving complex heterocyclic geometries .
- Biological evaluations of the target compound are absent in current literature, highlighting a gap for future research.
Biological Activity
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,10-pentaen-4-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Its unique structure incorporates multiple heteroatoms and a bicyclic framework that may contribute to its biological activity.
Molecular Formula and Weight
- Molecular Formula: C14H12N2O2S2
- Molecular Weight: 304.38 g/mol
Structural Features
The compound features:
- A chromene backbone with a carboxamide functional group.
- Multiple sulfur and nitrogen atoms integrated into a bicyclic structure.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to N-{11-methyl-3,12-dithia...} demonstrate activity against various bacterial strains and fungi. The presence of sulfur and nitrogen in the structure may enhance interactions with microbial enzymes or membranes.
Anticancer Properties
Chromene derivatives have been extensively studied for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis: Activation of apoptotic pathways in cancer cells.
- Cell Cycle Arrest: Interference with cell cycle progression.
- Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways:
- Topoisomerases: Enzymes critical for DNA replication and transcription.
- Kinases: Involved in signaling pathways that regulate cell growth and survival.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various chromene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to N-{11-methyl...} exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against tested pathogens.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
